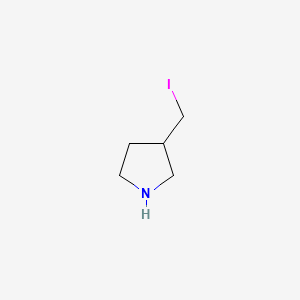

3-(Iodomethyl)pyrrolidine

Vue d'ensemble

Description

“3-(Iodomethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The compound “3-(Iodomethyl)pyrrolidine” has a pyrrolidine ring with an iodomethyl group attached to it .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of “3-(Iodomethyl)pyrrolidine” would involve the introduction of the iodomethyl group to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of “3-(Iodomethyl)pyrrolidine” consists of a five-membered pyrrolidine ring with an iodomethyl group attached to it . The pyrrolidine ring is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “3-(Iodomethyl)pyrrolidine”, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Iodomethyl)pyrrolidine” would be similar to those of pyrrolidine, with modifications due to the presence of the iodomethyl group .Applications De Recherche Scientifique

Pyrrolidines, including those derived from 3-(Iodomethyl)pyrrolidine, are significant in medicine and industry, such as in dyes or agrochemical substances. They can be synthesized through [3+2] cycloaddition processes, demonstrating their importance in modern science and versatility in chemical synthesis (Żmigrodzka et al., 2022).

The stereoselective formation of functionalized 3-iodopyrrolidine derivatives can be achieved by manipulating reaction temperatures, highlighting the flexibility of pyrrolidine synthesis for potential medicinal chemistry and organocatalysis applications (Feula et al., 2013).

Pyrrolidine derivatives, derived from 3-(Iodomethyl)pyrrolidine, are used in asymmetric reactions to create propargylamines with high enantiopurity, demonstrating their utility in creating stereochemically complex molecules (Zhao & Seidel, 2015).

Cobalt-catalyzed carbon-carbon bond formation using (S)-2-(iodomethyl)pyrrolidines results in enantiopure pyrrolidine derivatives, important for synthesizing phenanthroindolizidine alkaloids (Hsu et al., 2011).

Multisubstituted pyrrolidines, potentially including 3-(Iodomethyl)pyrrolidine derivatives, are synthesized using cycloaddition/annulation strategies and are critical in natural product synthesis due to their atom economy and stereoselectivity (Li et al., 2018).

Iodomethylated pyrrolidine derivatives synthesized from gamma-iodoolefins using chloramine-T (CT) demonstrate high stereoselectivity and effectiveness in creating pyrrolidine and bicyclic pyrrolidine derivatives (Minakata et al., 2002).

Pyrrolidine derivatives are critical for various applications in organic synthesis, metal catalysis, and organocatalysis. New methods allow for the creation of complex poly-heterocyclic pyrrolidines from readily available materials, emphasizing their vast potential in chemical synthesis (Otero-Fraga et al., 2017).

Propriétés

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)pyrrolidine | |

CAS RN |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)